molecular formula C9H7ClN2O2S B2455974 4-Chloro-7-(methylsulfonyl)quinazoline CAS No. 1256955-28-8

4-Chloro-7-(methylsulfonyl)quinazoline

Cat. No. B2455974
CAS RN: 1256955-28-8
M. Wt: 242.68
InChI Key: INGQXEVXIBNUJA-UHFFFAOYSA-N
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Description

4-Chloro-7-(methylsulfonyl)quinazoline is a chemical compound that belongs to the class of quinazolines . It is used in laboratory research and the manufacture of chemical compounds .


Synthesis Analysis

Quinazoline derivatives, including this compound, are synthesized through various methods. These methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .


Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The reaction mixture was subsequently stirred at 115° C. for 2 h .

Scientific Research Applications

4-Chloro-7-(methylsulfonyl)quinazoline is widely used in scientific research due to its ability to form stable complexes with metal ions. It is used in a variety of applications, including catalysis, drug delivery, and as a precursor for other compounds. This compound is also used in the synthesis of other quinazoline derivatives, such as 5,6-dihydro-4H-thieno[3,2-d]pyrimidine-4-ones.

Advantages and Limitations for Lab Experiments

4-Chloro-7-(methylsulfonyl)quinazoline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is relatively non-toxic and has a low risk of environmental contamination. However, this compound is sensitive to light and air, and it can be difficult to store and handle.

Future Directions

The potential future directions for 4-Chloro-7-(methylsulfonyl)quinazoline are numerous. It could be used as a catalyst in a variety of reactions, such as the synthesis of other quinazoline derivatives. Additionally, it could be used as a drug delivery system, or as a precursor for other compounds. Additionally, further research could be done to explore its potential use as an inhibitor of acetylcholinesterase, as well as its potential effects on behavior. Finally, further research could be done to explore the potential use of this compound in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

The synthesis of 4-Chloro-7-(methylsulfonyl)quinazoline involves the reaction of 4-chloro-7-nitroquinazoline with methylsulfonyl chloride in the presence of an acid catalyst. The reaction is typically carried out in aqueous solution at temperatures between 0-35°C. The reaction is typically complete within one hour. The product is a white crystalline solid, which is then purified by recrystallization.

Safety and Hazards

The safety data sheet for 4-Chloro-7-(methylsulfonyl)quinazoline indicates that it has hazard classifications including Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

properties

IUPAC Name

4-chloro-7-methylsulfonylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGQXEVXIBNUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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